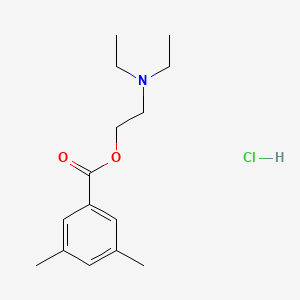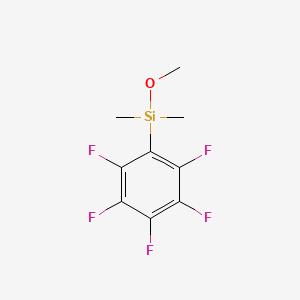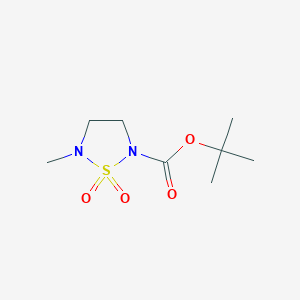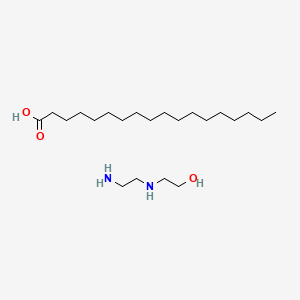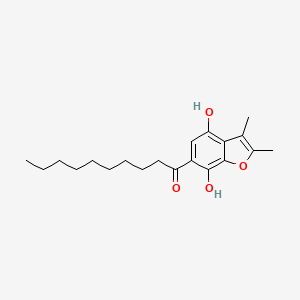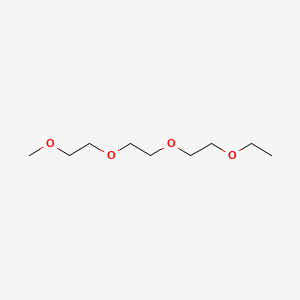
2,5,8,11-Tetraoxatridecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,8,11-Tetraoxatridecane: is an organic compound with the molecular formula C9H20O4 . It is a member of the polyether family, characterized by the presence of multiple ether groups within its structure. This compound is known for its unique chemical properties and versatility in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,8,11-Tetraoxatridecane typically involves the reaction of ethylene glycol derivatives under controlled conditions. One common method includes the tosylation of polyethylenglycol-monomethylether followed by subsequent reactions to form the desired compound . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 2,5,8,11-Tetraoxatridecane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the ether groups to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as tosyl chloride and sodium azide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, such as 13-azido-2,5,8,11-tetraoxatridecane and 13-chloro-2,5,8,11-tetraoxatridecane .
Aplicaciones Científicas De Investigación
2,5,8,11-Tetraoxatridecane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is utilized in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5,8,11-Tetraoxatridecane involves its interaction with various molecular targets and pathways. The compound’s multiple ether groups allow it to form hydrogen bonds and interact with different biomolecules. This interaction can influence the stability and solubility of the compound in various environments, making it useful in applications such as drug delivery and biochemical research .
Comparación Con Compuestos Similares
- 2,5,8,11-Tetraoxatridecan-13-al
- 2,5,8,11-Tetraoxatridecane-13-thiol
- 2,5,8,11-Tetraoxatridecan-13-yl 4-methylbenzenesulfonate
Comparison: Compared to similar compounds, this compound is unique due to its specific arrangement of ether groups, which provides distinct chemical properties and reactivity. For example, 2,5,8,11-Tetraoxatridecan-13-al contains an aldehyde group, which significantly alters its reactivity and applications compared to this compound .
Propiedades
Número CAS |
7382-29-8 |
|---|---|
Fórmula molecular |
C9H20O4 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
1-[2-(2-ethoxyethoxy)ethoxy]-2-methoxyethane |
InChI |
InChI=1S/C9H20O4/c1-3-11-6-7-13-9-8-12-5-4-10-2/h3-9H2,1-2H3 |
Clave InChI |
JRRDISHSXWGFRF-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOCCOCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


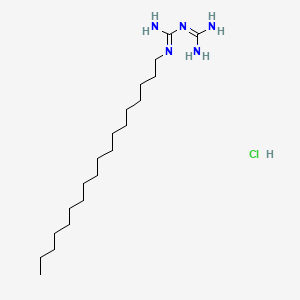
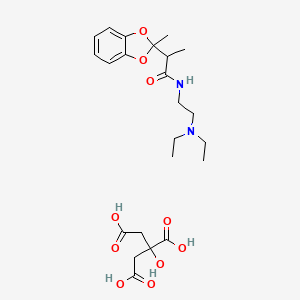
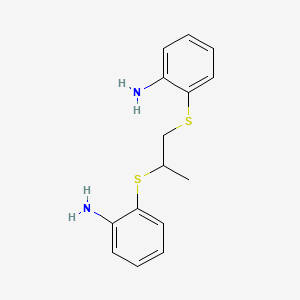

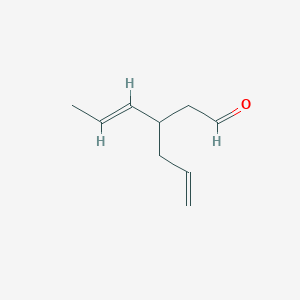

![6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate](/img/structure/B13757847.png)
